molecular formula C22H28N2O4S B6571376 3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946260-97-5

3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Número de catálogo: B6571376
Número CAS: 946260-97-5
Peso molecular: 416.5 g/mol
Clave InChI: GPWXTPYSYBLCET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic small molecule featuring a tetrahydroquinoline (THQ) core modified with a propane-1-sulfonyl group at the 1-position and a propanamide side chain at the 6-position. This compound shares structural similarities with opioid receptor modulators, particularly mixed-efficacy µ-opioid receptor (MOR) agonists, but its exact pharmacological profile remains less characterized compared to analogs in the literature .

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-15-29(26,27)24-14-4-5-18-16-19(9-12-21(18)24)23-22(25)13-8-17-6-10-20(28-2)11-7-17/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWXTPYSYBLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on substituent effects, receptor interactions, and pharmacological data where available.

Structural Analogues with Tetrahydroquinoline Cores

Compound Name Key Substituents Molecular Weight Key Findings Reference
Target Compound 1-(Propane-1-sulfonyl), 6-(3-(4-methoxyphenyl)propanamide) ~430.5 (estimated) Limited direct pharmacological data; structural similarity suggests potential MOR/KOR modulation.
4g () 1-(Cyclobutanecarbonyl), 6-benzyl 554.6 Exhibited mixed MOR agonist/antagonist activity with partial efficacy (EC₅₀ = 12 nM at MOR). Enhanced metabolic stability compared to benzamide analogs.
14k () 1-(Naphthalen-1-ylmethyl) 502.1 Demonstrated potent MOR agonism (EC₅₀ = 8 nM) but lower selectivity due to naphthyl hydrophobicity.
8b () 1-(5-Methoxy-2,3-dihydro-1H-inden-2-ylmethyl) 522.1 Improved κ-opioid receptor (KOR) selectivity (KOR EC₅₀ = 15 nM vs. MOR EC₅₀ = 85 nM) due to methoxy-indenyl group.
Compound 11 () 4-Methylsulfonylphenyl, 6-methoxynaphthalen-2-yl 383.4 Non-opioid; COX-2 inhibitory activity (IC₅₀ = 0.8 μM) attributed to sulfone and naphthyl groups.

Substituent-Driven Pharmacological Differences

  • Sulfonyl vs. Carbonyl Groups : The propane-1-sulfonyl group in the target compound enhances metabolic stability compared to cyclobutanecarbonyl (4g) or furan-2-carbonyl () derivatives, which are prone to esterase-mediated hydrolysis .
  • Aromatic Moieties: The 4-methoxyphenyl group in the target compound may reduce off-target effects compared to naphthalenyl (14k) or benzyl (4g) substituents, which increase lipophilicity and nonspecific binding .
  • Positional Isomerism : The 6-position of the propanamide group (target compound) versus 7-position () affects receptor binding. For example, 6-substituted THQ derivatives generally show higher MOR affinity due to better alignment with receptor subpockets .

Functional Comparisons with Opioid Propanamides

  • Para-Methoxyfentanyl (): A Schedule I opioid with a piperidinyl-propanamide structure. Unlike the target compound, it lacks the THQ core but shares the 4-methoxyphenyl group, contributing to high MOR affinity (EC₅₀ < 1 nM) but severe respiratory depression .
  • Naltrindole Analogues (): Delta opioid receptor (DOR) antagonists like naltrindole attenuate morphine tolerance. The target compound’s sulfonyl-THQ scaffold may offer a safer profile by avoiding DOR-mediated side effects .

Inferred Pharmacokinetic Properties

  • Solubility : The 4-methoxyphenyl and sulfonyl groups likely improve water solubility compared to purely hydrophobic analogs (e.g., 14k) .
  • Metabolism : Sulfonamide-containing compounds (target, ) resist CYP3A4-mediated oxidation better than carbonyl derivatives (4g, 8b) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.